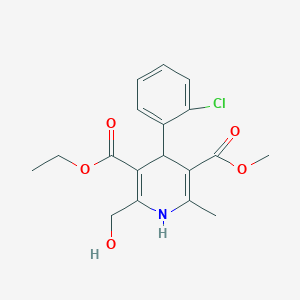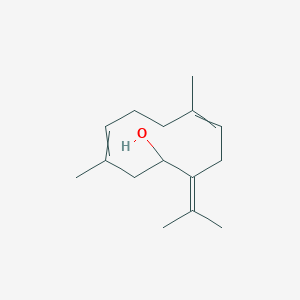
Loganicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loganic acid is an iridoid glycoside, a type of monoterpenoid compound. It is found in various plants, including cornelian cherry, cranberry, bilberry, and honeysuckle berries . This compound is known for its diverse biological activities and is a precursor in the biosynthesis of other important compounds like loganin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Loganic acid is synthesized from 7-deoxyloganic acid by the enzyme 7-deoxyloganic acid hydroxylase . The enzyme loganate O-methyltransferase then converts loganic acid into loganin . The synthetic route involves the hydroxylation of 7-deoxyloganic acid, followed by methylation .
Industrial Production Methods
Industrial production of loganic acid typically involves extraction from natural sources such as cornelian cherry and honeysuckle berries. The extraction process includes solvent extraction, purification, and crystallization to obtain pure loganic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Loganic acid undergoes various chemical reactions, including:
Oxidation: Loganic acid can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert loganic acid into its reduced forms.
Substitution: Loganic acid can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Loganic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other iridoid glycosides.
Industry: Loganic acid is used in the production of natural health products and supplements.
Mécanisme D'action
Loganic acid exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates the activity of enzymes involved in inflammation and metabolic processes . The exact mechanism involves interactions with cellular components and signaling pathways that regulate these processes .
Comparaison Avec Des Composés Similaires
Loganic acid is similar to other iridoid glycosides such as loganin, sweroside, and secologanin . it is unique in its specific biological activities and its role as a precursor in the biosynthesis of other compounds . The presence of different functional groups and structural variations among these compounds contributes to their distinct properties and applications .
List of Similar Compounds
- Loganin
- Sweroside
- Secologanin
- 7-epi-loganic acid
- 8-epi-loganic acid
Propriétés
Formule moléculaire |
C16H24O10 |
|---|---|
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
(1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6-,8+,9-,10-,11-,12+,13-,15+,16?/m1/s1 |
Clé InChI |
JNNGEAWILNVFFD-MPDOOZMSSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)



![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)



![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
![(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)

